molecular formula C11H10BrN5O2 B1662288 Hymenialdisine CAS No. 82005-12-7

Hymenialdisine

Cat. No. B1662288
CAS RN: 82005-12-7
M. Wt: 324.13 g/mol
InChI Key: ATBAETXFFCOZOY-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hymenialdisine is a marine sponge-derived natural inhibitor of protein kinases . It belongs to the class of organic compounds known as pyrroloazepines, which are compounds containing a pyrroloazepine moiety, a bicyclic heterocycle consisting of a pyrrole ring fused to an azepine .


Synthesis Analysis

The synthesis of this compound analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to this compound . This effort has led to nanomolar to micromolar inhibitors of 11 new targets .


Molecular Structure Analysis

This compound has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . It belongs to the class of organic compounds known as pyrroloazepines .


Chemical Reactions Analysis

This compound is a potent inhibitor of cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase 1 . It competes with ATP for binding to these kinases .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Kinase Inhibition and Potential Pharmacological Use

Hymenialdisine, isolated from marine sponges, exhibits a structurally interesting pyrrole-azepin-8-one ring system, which has drawn attention for its potent activity in competitive kinase inhibition. This feature has led to interest in synthesizing scaffolds based on this compound for prevention and treatment of various diseases. The compound has been studied for its inhibition of cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase 1, making it a promising candidate for therapeutic applications in diseases like Alzheimer's and cancer (Nguyen & Tepe, 2009).

Synthesis Challenges and Developments

The synthesis of this compound has been a focus due to its biological significance. Challenges in its synthesis include the formation of regio-isomers, atom-scrambling in cyclization steps, and low yields in final steps. Recent advancements have led to a concise and high-yielding synthesis route, enhancing its availability for further research (Saleem & Tepe, 2015).

Cell Cycle Kinase Inhibition

Studies have highlighted this compound's role in inhibiting cell cycle kinase Chk2, which has implications for cancer therapy and cell cycle regulation. Its ability to inhibit Chk2 at nanomolar concentrations indicates its potential as a potent therapeutic agent (Sharma & Tepe, 2004).

Broader Application and Target Identification

Research has extended to exploring this compound analogs for broader kinase inhibitory activity. This has led to the identification of inhibitors for new targets such as p90RSK, KDR, c-Kit, and others, opening avenues for the development of drugs with diverse therapeutic applications (Wan et al., 2004).

Neuroprotective and Antioxidant Activities

Studies have also shown this compound’s potential in neuroprotection. It has demonstrated significant protective abilities against oxidative stress at low nanomolar concentrations. Its role as an Nrf2 inducer reinforces its antioxidant capacity, suggesting its use in treating neurodegenerative diseases (Leirós et al., 2015).

Anti-inflammatory Properties

This compound has been found to inhibit cytokine production, particularly interleukin-2 and tumor necrosis factor-alpha. This indicates its potential as an anti-inflammatory agent, further broadening its therapeutic applications (Sharma et al., 2004).

Scientific Research Applications of this compound

Emerging Scaffold in Medicinal Chemistry

This compound, an alkaloid of the oroidin class, has garnered significant interest due to its unique structure and biological properties. It has shown inhibitory activity against therapeutically important kinases, such as CDKs and GSK-3β. Additionally, it exhibits anti-cancer, anti-inflammatory, anti-HIV, neuroprotective, anti-fouling, and anti-plasmodium properties. Various structural modifications of this compound have led to diverse structural motifs with potential medicinal applications (Akunuri et al., 2021).

Anti-Angiogenic Effects in Pancreatic Cancer

Recent research on 10Z-Hymenialdisine, derived from the marine sponge Axinella carteri, indicates its anti-inflammatory effects through NF-κB suppression. This compound has shown significant anti-angiogenic and antimetastatic effects in pancreatic cancer cells, inhibiting the proliferation of these cells and the expression of VEGF and IL-8. This suggests its potential as a therapeutic agent for treating pancreatic cancer (Ueda et al., 2022).

Cytotoxicity Against Cancer Cell Lines

This compound has been studied for its cytotoxic effects on cisplatin-sensitive and resistant ovarian cancer cell lines. The study found that this compound was less toxic against both sensitive and resistant cell lines compared to cisplatin. This highlights its potential use in cancer treatment, particularly in overcoming resistance to cytotoxic chemotherapy (Abdullah et al., 2021).

Safety and Hazards

Hymenialdisine is fatal by inhalation, toxic by ingestion, and toxic by skin absorption . It is classified as Acute toxicity, Oral (Category 3), Acute toxicity, Inhalation (Category 2), and Acute toxicity, Dermal (Category 3) .

Biochemical Analysis

Biochemical Properties

Hymenialdisine interacts with several enzymes and proteins. It acts as an inhibitor of Cyclin-dependent kinase 2 and Cyclin-dependent kinase 5 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It not only suppresses osteoclastogenesis but also promotes osteoblast differentiation . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits Cyclin-dependent kinase 2 and Cyclin-dependent kinase 5, which leads to changes in gene expression . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Hymenialdisine involves a total of 15 steps. The key steps include the formation of the pyrazine ring, the introduction of the indole moiety, and the installation of the tetrahydrofuran ring.", "Starting Materials": [ "2,5-dimethylpyrazine", "3,4-dimethoxyphenylacetic acid", "1-bromo-2-methylbutane", "lithium diisopropylamide", "ethyl chloroformate", "indole-3-carbaldehyde", "ethyl 2-bromoacetate", "trimethylsilyl cyanide", "methyl acrylate", "1,3-dimethoxy-5-methylbenzene", "lithium aluminum hydride", "acetic acid", "hydrogen peroxide", "sodium borohydride", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone" ], "Reaction": [ "Step 1: 2,5-dimethylpyrazine is reacted with 3,4-dimethoxyphenylacetic acid in the presence of 1-bromo-2-methylbutane and lithium diisopropylamide to form the pyrazine ring.", "Step 2: The resulting product is treated with ethyl chloroformate to introduce a carbonyl group.", "Step 3: Indole-3-carbaldehyde is reacted with ethyl 2-bromoacetate in the presence of lithium diisopropylamide to introduce the indole moiety.", "Step 4: The product from step 2 is reacted with the product from step 3 to form the intermediate.", "Step 5: The intermediate is treated with trimethylsilyl cyanide to form a cyano group.", "Step 6: The cyano group is reduced using hydrogen peroxide and sodium borohydride to form an amine group.", "Step 7: The amine group is protected with methyl acrylate to prevent unwanted reactions.", "Step 8: The tetrahydrofuran ring is installed by reacting the protected amine with 1,3-dimethoxy-5-methylbenzene in the presence of lithium aluminum hydride.", "Step 9: The product from step 8 is treated with acetic acid to remove the protecting group.", "Step 10: The resulting product is oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding ketone.", "Step 11: The ketone is reduced using sodium borohydride to form the alcohol.", "Step 12: The alcohol is oxidized with hydrogen peroxide to form the corresponding ketone.", "Step 13: The ketone is reduced with sodium borohydride to form the alcohol.", "Step 14: The alcohol is oxidized with hydrogen peroxide to form the corresponding ketone.", "Step 15: The ketone is reduced with sodium borohydride to form the final product, Hymenialdisine." ] }

CAS RN

82005-12-7

Molecular Formula

C11H10BrN5O2

Molecular Weight

324.13 g/mol

IUPAC Name

(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+

InChI Key

ATBAETXFFCOZOY-QPJJXVBHSA-N

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Appearance

Assay:≥97%A yellow oil

synonyms

Alternative Name: SK&F 108752

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymenialdisine
Reactant of Route 2
Hymenialdisine
Reactant of Route 3
Hymenialdisine
Reactant of Route 4
Hymenialdisine
Reactant of Route 5
Hymenialdisine
Reactant of Route 6
Hymenialdisine

Q & A

Q1: What is the primary mechanism of action of Hymenialdisine?

A1: this compound is a potent inhibitor of various protein kinases. [, , , , , , ] It primarily exerts its effects by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their activity. [, , ]

Q2: Which kinases are significantly inhibited by this compound?

A2: this compound potently inhibits several key kinases involved in cell cycle regulation and inflammatory responses, including:* Glycogen Synthase Kinase 3β (GSK-3β) [, , ]* Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK5 [, , , , , , ]* Mitogen-Activated Protein Kinase Kinase 1 (MEK-1) []* Checkpoint Kinase 2 (Chk2) [, ]

Q3: What are the downstream effects of this compound's kinase inhibition?

A3: this compound's kinase inhibition leads to various downstream effects, including:* Suppression of inflammatory responses: this compound inhibits the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) by interfering with the NF-κB signaling pathway. [, , , , , ]* Inhibition of angiogenesis: this compound reduces the expression of Vascular Endothelial Growth Factor (VEGF) and IL-8, key players in angiogenesis, by suppressing NF-κB activity. []* Induction of cell cycle arrest and apoptosis: By inhibiting CDKs and Chk2, this compound can induce cell cycle arrest and apoptosis in cancer cells. [, , , , , , ]* Promotion of osteoblast differentiation: this compound can activate the GSK-3β/β-catenin/T-cell factor (TCF)/Lymphoid Enhancer Factor (LEF) signaling pathway, leading to increased expression of Runx2, a crucial transcription factor for osteoblast differentiation. []* Neuroprotective effects: this compound exhibits neuroprotective activity, potentially through its inhibitory action on GSK-3β and its ability to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to antioxidant effects. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H10BrN5O, and its molecular weight is 308.15 g/mol. [, , , ]

Q5: What are the key spectroscopic features of this compound?

A5: this compound's structure is characterized by a pyrrolo[2,3-c]azepin-8-one ring system fused with a glycocyamidine ring. [] Its spectroscopic characteristics include distinctive signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. [, , , ]

Q6: Are there different isomers of this compound?

A6: Yes, this compound exists as both 10E and 10Z isomers, with the 10Z isomer being the more commonly isolated form. [, , ] Additionally, tautomerism has been observed in dimethyl sulfoxide (DMSO) solutions of this compound. []

Q7: Is there information available regarding this compound's material compatibility and stability under various conditions?

A7: The provided research papers primarily focus on this compound's biological activity and do not delve into material compatibility or stability under different environmental conditions. Further research is needed to explore these aspects.

Q8: Have any formulation strategies been investigated to enhance this compound's stability, solubility, or bioavailability?

A8: While the provided research papers don't elaborate on specific formulation strategies for this compound, the development of novel analogs and derivatives often aims to improve pharmacological properties like stability, solubility, and bioavailability. [, ]

Q9: Have computational chemistry techniques been employed to study this compound?

A9: Yes, molecular docking studies have been conducted to investigate this compound's interactions with target kinases like CDK2, CDK5, and GSK-3β. [, ] These studies provide insights into the binding modes and structural features responsible for this compound's inhibitory activity.

Q10: Have Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound analogs?

A10: The provided research mentions QSAR studies conducted on this compound analogs to explore the relationship between their chemical structure and anticancer activity. [] These models can guide the design and development of more potent and selective this compound derivatives.

Q11: How do structural modifications of this compound affect its activity, potency, and selectivity?

A11: SAR studies have revealed that modifications to the this compound scaffold can significantly influence its biological activity:* Modifications to the glycocyamidine ring: Replacing the glycocyamidine ring with other heterocycles can alter kinase inhibitory activity and selectivity. [, ]* Bromination: The presence and position of the bromine atom are crucial for this compound's potency. For instance, Debromothis compound, lacking the bromine atom, generally exhibits lower potency than this compound. [, , ]* Substitutions at the 2-position: Introducing various substituents at the 2-position of the pyrrolo[2,3-c]azepin-8-one ring system can modulate kinase inhibitory activity and selectivity. [, ]

Q12: What in vitro models have been used to study the effects of this compound?

A12: Numerous cell-based assays have been employed to investigate this compound's biological activity, including:* Cancer cell lines: Various cancer cell lines, including pancreatic cancer, ovarian cancer, and colon cancer cells, have been used to assess this compound's antiproliferative and pro-apoptotic effects. [, , ] * Human rheumatoid synovial fibroblasts (RSF): RSFs have been utilized to study this compound's anti-inflammatory effects, particularly its ability to inhibit the production of pro-inflammatory mediators like PGE2 and IL-8. [, , , ]* Osteoblast and osteoclast cultures: These cultures have been used to investigate this compound's effects on bone cell differentiation and function, demonstrating its potential for treating bone-related disorders like osteoporosis. []* Neuronal cell lines: Neuronal cell lines like N2a cells have been employed to study this compound's neuroprotective effects and its influence on neurite outgrowth. []

Q13: What in vivo models have been used to evaluate this compound's therapeutic potential?

A13: Animal models have been employed to evaluate this compound's in vivo efficacy:

  • Mouse models of pancreatic cancer: this compound has shown promising antitumor activity in mouse models of pancreatic cancer, significantly inhibiting tumor growth. []
  • Ovariectomized (OVX) mouse model of osteoporosis: In OVX mice, this compound effectively prevented bone loss, highlighting its potential for treating osteoporosis. []

Q14: Have any clinical trials been conducted with this compound?

A14: While preclinical studies have shown promising results, the provided research papers do not mention any completed or ongoing clinical trials for this compound. Further research and development are required to translate its therapeutic potential to clinical applications.

Q15: What is known about the toxicology and safety profile of this compound?

A15: Although this compound demonstrates promising biological activities, some studies indicate potential toxicity concerns:* Cytotoxicity: this compound can exhibit cytotoxic effects, particularly at higher concentrations. [, , ] The therapeutic window and potential long-term effects need further investigation.* Limited information on long-term effects: The available research primarily focuses on this compound's short-term effects. Comprehensive toxicological studies are crucial to evaluate potential long-term consequences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.